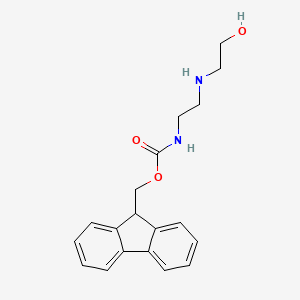

2-(2-Fmoc-aminoethylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILHGKZUYLIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Role of Aminoalcohol Scaffolds in Contemporary Chemical Methodologies

Aminoalcohol scaffolds are fundamental structural motifs frequently found in a vast array of biologically active natural products and pharmaceutical agents. rsc.orgnih.gov Their strategic importance in modern chemical synthesis stems from their dual functionality, which provides a handle for creating molecular diversity and complexity. The presence of both an amine and an alcohol group within the same molecule allows for a range of chemical transformations, including the formation of amides, esters, carbamates, and heterocyclic systems like oxazolidinones. rsc.org

These scaffolds are considered "privileged structures" in medicinal chemistry because their functional groups are adept at forming hydrogen bonds, a key interaction for molecular recognition at biological targets such as enzymes and receptors. wikipedia.org Furthermore, when the amino and alcohol groups are positioned on adjacent carbons (vicinal or 1,2-amino alcohols), they can serve as powerful chiral building blocks for asymmetric synthesis, enabling the construction of enantiomerically pure molecules. rsc.org Research has demonstrated the utility of aminoalcohol-derived fragments in creating libraries of chiral compounds, including oxazolidinones, morpholinones, and lactams, for fragment-based lead discovery in the pharmaceutical industry. wikipedia.org The inherent polarity and synthetic versatility of aminoalcohols make them indispensable starting materials for developing novel therapeutics and chemical probes. wikipedia.org

Foundational Principles and Advantages of Fluorenylmethyloxycarbonyl Fmoc Protecting Group Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly for the temporary protection of primary and secondary amines. fiveable.meamericanpeptidesociety.org Its widespread adoption, especially in solid-phase peptide synthesis (SPPS), is due to a unique set of properties that offer significant advantages over other protecting groups. numberanalytics.comtotal-synthesis.com

The foundational principle of Fmoc chemistry lies in its unique cleavage condition. The Fmoc group is introduced by reacting an amine with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.commdpi.com This forms a stable carbamate (B1207046) linkage that is resistant to acidic conditions. mdpi.com However, the key advantage of the Fmoc group is its lability to bases. fiveable.me It can be rapidly and cleanly removed under mild, non-hydrolytic basic conditions, most commonly with a solution of a secondary amine like piperidine (B6355638) in an organic solvent such as N,N-dimethylformamide (DMF). fiveable.menumberanalytics.com

This base-lability provides a crucial advantage known as orthogonality . In a complex synthesis, multiple functional groups often need to be protected. Orthogonal protecting groups can be removed one at a time under distinct reaction conditions without affecting the others. The Fmoc group is orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) esters, which are commonly used to protect other functional groups in amino acids. mdpi.com This allows for the selective deprotection of the N-terminal amine for peptide chain elongation, while acid-sensitive side-chain protecting groups and the resin linker remain intact. fiveable.menumberanalytics.com

Another benefit of the Fmoc strategy is the ability to monitor the reaction progress. The deprotection reaction releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step. fiveable.me

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc- | Fmoc-Cl, Fmoc-OSu total-synthesis.com | Mild base (e.g., 20% Piperidine in DMF) fiveable.me | Acid-stable, unstable to base mdpi.com |

| Boc (tert-Butyloxycarbonyl) | Boc- | Boc₂O, Boc-ON | Moderate to strong acid (e.g., TFA) mdpi.com | Base-stable, unstable to acid numberanalytics.com |

| Cbz (Carboxybenzyl) | Cbz- | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C), strong acid mdpi.com | Stable to mild acid and base mdpi.com |

Overview of Research Trajectories in Bifunctional Building Block Utilization

Retrosynthetic Analysis and Precursor Identification for Aminoalcohol Synthesis

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the carbamate (B1207046) linkage. This primary disconnection points to the fluorenylmethoxycarbonyl (Fmoc) protecting group and the core aminoalcohol, 2-(2-aminoethylamino)ethanol, as the immediate precursors. The synthesis, therefore, hinges on the preparation of this key precursor and the subsequent selective protection of its primary amine.

The precursor, 2-(2-aminoethylamino)ethanol, is a commercially available compound. sigmaaldrich.com For its synthesis, two main routes are considered. One efficient method involves the reaction of monoethanolamine with a 2-halogenoethylamine, such as bromoethylamine hydrobromide, or its corresponding mineral acid salt. google.com An alternative pathway is the reaction between ethylenediamine (B42938) and ethylene (B1197577) oxide. google.com The former approach is notable for its high yields and operation under moderate conditions, avoiding the need for high-pressure reactors. google.com

The final synthetic step involves the chemoselective N-protection of the primary amino group of 2-(2-aminoethylamino)ethanol with an Fmoc reagent. This step is critical due to the presence of multiple nucleophilic sites: a primary amine, a secondary amine, and a hydroxyl group.

Optimized Multistep Synthetic Pathways for High-Yield Production

The development of an optimized synthetic pathway for this compound focuses on maximizing yield and purity through controlled reactions and selective protection strategies.

The synthesis of the 2-(2-aminoethylamino)ethanol precursor from monoethanolamine and a 2-halogenoethylamine is a prime example of a controlled amine functionalization. google.com By carefully managing the stoichiometry and reaction conditions, the formation of undesired byproducts can be minimized.

A significant challenge in the synthesis of the final product is the selective functionalization of the primary amine in the presence of a secondary amine. The higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine generally favor its reaction with the bulky Fmoc-Cl or Fmoc-OSu reagent. However, achieving high selectivity can be difficult. A common strategy to circumvent this issue in similar diamines involves a three-step process: mono-protection of one amine with an orthogonal protecting group like Boc, followed by the introduction of the Fmoc group on the other amine, and finally the selective removal of the initial protecting group. nih.gov

The formation of the 2-(2-aminoethylamino)ethanol backbone relies on a key amination reaction. The reaction of monoethanolamine with bromoethylamine hydrobromide proceeds via nucleophilic substitution to form the desired diamino alcohol structure. google.com

An alternative approach to synthesizing Fmoc-protected amino alcohols involves the selective reduction of Fmoc-amino acid azides. The use of sodium borohydride (B1222165) in an aqueous medium can efficiently reduce the azide (B81097) functionality to an alcohol while leaving the Fmoc protecting group intact. niscpr.res.in This method is rapid and often yields pure products without the need for column chromatography. niscpr.res.in

| Reaction | Reagents and Conditions | Outcome | Reference |

| Amination | Monoethanolamine, Bromoethylamine hydrobromide, Isopropyl alcohol, 55°C, 2 hours | Formation of 2-(2-aminoethylamino)ethanol | google.com |

| Reduction | Fmoc-amino acid azide, NaBH4, H2O, THF, 0°C, <10 min | Formation of Fmoc-β-amino alcohol | niscpr.res.in |

The selective protection of the primary amine of the aminoethylamino scaffold is a critical step in the synthesis of this compound. The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org These reactions are typically performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a biphasic system) or anhydrous conditions with a base like pyridine (B92270). total-synthesis.com

The inherent difference in reactivity between the primary and secondary amines of 2-(2-aminoethylamino)ethanol allows for a degree of chemoselectivity. The less sterically hindered primary amine is expected to react preferentially with the bulky Fmoc-donating reagent. To enhance this selectivity, reaction conditions such as temperature, solvent, and the rate of addition of the Fmoc reagent can be carefully controlled. An environmentally friendly approach for Fmoc protection of various amines and amino acids has been reported using aqueous media under mild, catalyst-free conditions, which has shown to be chemoselective. rsc.org

| Fmoc Reagent | Typical Reaction Conditions | Key Features | Reference |

| Fmoc-Cl | NaHCO3, dioxane/H2O or pyridine/CH2Cl2 | Highly reactive, moisture-sensitive solid. total-synthesis.com | total-synthesis.com |

| Fmoc-OSu | Base (e.g., DIEA), DMF | More stable than Fmoc-Cl, reduces side reactions. wikipedia.org | wikipedia.org |

| Fmoc-Cl | Water, 60°C | Environmentally friendly, catalyst-free. rsc.org | rsc.org |

Process Optimization for Scalability and Efficiency in Synthesis

For large-scale production of this compound, process optimization is essential. The synthesis of the precursor, 2-(2-aminoethylamino)ethanol, is reported to be high-yielding (83-95 mol%) and does not necessitate specialized high-pressure equipment, making it amenable to scaling up. google.com

The subsequent Fmoc-protection step requires careful optimization to maintain high selectivity and yield on a larger scale. This includes managing reaction temperature, controlling the addition of reagents to avoid side reactions, and developing efficient work-up and purification procedures. The use of crystallization for purification is often a scalable and cost-effective method. nih.govchemicalbook.com For instance, a scalable synthesis of a related Fmoc-protected peptide nucleic acid backbone demonstrated that after chromatographic purification, the product could be crystallized to yield a high-purity solid. nih.gov

Advanced Isolation and Purification Protocols in the Preparation of Complex Aminoalcohol Derivatives

The purification of this compound is crucial to remove unreacted starting materials, di-protected byproducts, and other impurities. Several advanced isolation and purification protocols are employed for complex aminoalcohol derivatives.

Following the reaction, a typical work-up involves quenching the reaction, followed by extraction into an organic solvent. chemicalbook.com The crude product can then be purified by several methods. Recrystallization from a suitable solvent system, such as hot ethanol (B145695) or toluene, is a common and effective technique for obtaining highly pure crystalline solids. chemicalbook.comajpamc.com

For non-crystalline products or when recrystallization is inefficient, flash column chromatography on silica (B1680970) gel is the method of choice. nih.govchemicalbook.com A gradient of solvents, such as a methanol/dichloromethane (B109758) or ethyl acetate/hexanes mixture, is often used to elute the desired compound. nih.govchemicalbook.com The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods like NMR and mass spectrometry. niscpr.res.inrsc.orgajpamc.com

| Purification Method | Description | Application Example | Reference |

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Purification of an Fmoc-protected aminoalcohol from toluene. chemicalbook.com | chemicalbook.com |

| Flash Chromatography | Separation of compounds based on their polarity by passing them through a silica gel column with a solvent system. | Isolation of an Fmoc-protected product using a methanol/dichloromethane gradient. chemicalbook.com | chemicalbook.com |

| Recrystallization | A technique to purify solid compounds based on differences in solubility. | Purification of Fmoc-protected amino acids from isopropyl alcohol or toluene. ajpamc.com | ajpamc.com |

Selective Functionalization at the Hydroxyl Moiety

The hydroxyl group of this compound presents a prime target for functionalization, enabling the introduction of diverse chemical entities for conjugation and other applications.

Esterification and Etherification Reactions for Diverse Conjugation Applications

Esterification and etherification are fundamental reactions for modifying the hydroxyl group. These transformations are critical for attaching the molecule to various substrates or for introducing functionalities that can participate in subsequent reactions.

Esterification: The formation of an ester linkage is a common strategy. For instance, reaction with a carboxylic acid or its activated derivative, such as an acid chloride, under appropriate conditions yields the corresponding ester. This approach is valuable for conjugating the molecule to biomolecules or for creating prodrugs. A general method for esterification involves reacting the Fmoc-protected amino alcohol with a carboxylic acid in the presence of a coupling agent or by using an acid chloride. google.com

Etherification: The formation of an ether bond provides a stable linkage for various applications. This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. These ether-linked derivatives are often more resistant to hydrolysis compared to esters, making them suitable for applications requiring long-term stability.

A summary of representative esterification and etherification reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Application |

| Esterification | Carboxylic acid, DCC/DMAP or EDC/NHS, in an aprotic solvent like DCM or DMF | Ester | Prodrug synthesis, Bioconjugation |

| Etherification | Alkyl halide, a strong base like NaH, in an aprotic solvent like THF | Ether | Stable linkers for solid-phase synthesis |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, NHS: N-Hydroxysuccinimide, DCM: Dichloromethane, DMF: Dimethylformamide, THF: Tetrahydrofuran, NaH: Sodium hydride.

Activation Strategies of the Hydroxyl Group for Subsequent Coupling Reactions

To facilitate coupling reactions, the hydroxyl group can be activated to create a better leaving group. This is a crucial step for many conjugation strategies.

Common activation methods include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. Tosylates are excellent leaving groups for nucleophilic substitution reactions.

Mesylation: Similar to tosylation, reaction with methanesulfonyl chloride (MsCl) and a base yields a mesylate, another effective leaving group.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide (chloride or bromide), which is highly reactive towards nucleophiles.

These activation strategies pave the way for a wide array of subsequent coupling reactions, significantly expanding the synthetic utility of this compound.

Reactivity and Derivatization of the Secondary Amine (Post-Fmoc Deprotection)

The Fmoc group is a base-labile protecting group, and its removal unmasks the primary amine, opening up a new set of possibilities for derivatization. nih.govresearchgate.net The standard condition for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in an organic solvent like DMF. uci.edu

Amide and Urea (B33335) Formation for Peptidomimetic Scaffolds

Once deprotected, the resulting free amine is a nucleophile that can readily participate in amide and urea bond formation, which are key linkages in the construction of peptidomimetics.

Amide Bond Formation: The free amine can be coupled with carboxylic acids using standard peptide coupling reagents such as HCTU, HATU, or TBTU in the presence of a base like DIPEA. nih.govluxembourg-bio.com This reaction is fundamental in solid-phase peptide synthesis (SPPS) and allows for the sequential addition of amino acids or other carboxylic acid-containing moieties. The direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts. nih.gov

Urea Formation: The formation of a urea linkage can be achieved by reacting the free amine with an isocyanate. nih.gov This reaction is valuable for creating urea-based peptidomimetics, which often exhibit enhanced stability and unique biological activities. Isocyanates can be generated in situ from an amine by treatment with phosgene (B1210022) or a phosgene equivalent. nih.gov

The following table outlines typical conditions for amide and urea formation.

| Reaction Type | Reagents and Conditions | Product Type | Application |

| Amide Formation | Carboxylic acid, HCTU/DIPEA, in DMF | Amide | Peptidomimetic synthesis, SPPS |

| Urea Formation | Isocyanate, in an aprotic solvent like DCM or THF | Urea | Synthesis of urea-based scaffolds |

HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine.

Alkylation and Acylation Reactions for Library Synthesis

The deprotected amine can also undergo alkylation and acylation reactions, providing access to a diverse range of derivatives for the construction of chemical libraries.

Alkylation: N-alkylation of the amine can be achieved by reaction with alkyl halides. nih.gov This modification can be used to introduce steric bulk or to modulate the basicity and lipophilicity of the molecule. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another common method for N-alkylation. nih.gov The use of a catalyst, such as an NHC-Ir(III) complex, has been shown to facilitate the selective N-alkylation of unprotected amino acids. nih.gov

Acylation: Acylation of the amine with acyl chlorides or anhydrides introduces an acyl group. This is a straightforward way to introduce a wide variety of functional groups and to build molecular complexity.

These reactions are highly amenable to parallel synthesis techniques, making them ideal for generating libraries of compounds for high-throughput screening.

Development of Novel Chemoselective Methodologies for Functionalization

The presence of two distinct functional groups in this compound necessitates the development of chemoselective functionalization methods. The goal is to modify one functional group while leaving the other intact, without the need for additional protection/deprotection steps.

Recent research has focused on developing catalysts and reagents that can selectively target either the hydroxyl or the amine group. For example, certain enzyme-catalyzed reactions can exhibit high selectivity for one functional group over the other. clemson.edu Additionally, the development of orthogonal protecting group strategies allows for the selective deprotection and subsequent functionalization of one group in the presence of the other. delivertherapeutics.com

The exploration of novel chemoselective methodologies continues to be an active area of research, aiming to provide more efficient and atom-economical routes to complex derivatives of this compound. These advancements are crucial for expanding the applications of this versatile building block in various fields of chemistry and biology. clemson.edunih.gov

Synthesis of Structurally Modified Analogues and Complex Conjugates

The bifunctional nature of this compound, possessing a hydroxyl group and a temporary Fmoc-protected primary amine, makes it a versatile building block for the synthesis of structurally modified analogues and complex bioconjugates. The strategic manipulation of these two functional groups allows for its incorporation into larger molecular architectures, serving as a flexible linker or spacer.

The primary routes for derivatization involve reactions at the terminal hydroxyl group and the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group to liberate the primary amine for subsequent conjugation. The hydroxyl group can undergo a variety of chemical transformations, such as esterification or etherification, to introduce new functional moieties. For instance, the hydroxyl group can be activated or converted into a more reactive species to facilitate coupling with other molecules.

A common strategy for creating more complex structures involves the reaction of the hydroxyl group of this compound with an activated acid or another coupling partner. An illustrative example, based on the derivatization of a closely related amino alcohol, involves the reaction with a bis-triazolide compound in the presence of a base like pyridine. This type of reaction can be used to attach various molecular entities, such as reporter molecules, polyethylene (B3416737) glycol (PEG) chains, or other bioactive compounds.

Once the desired modification at the hydroxyl end is achieved, the Fmoc protecting group on the primary amine can be selectively removed under mild basic conditions, typically using a solution of piperidine in a suitable organic solvent like dimethylformamide (DMF). masterorganicchemistry.com The resulting free primary amine is then available for a wide range of conjugation chemistries. This includes, but is not limited to, amide bond formation with carboxylic acids (often activated in situ with coupling reagents like HATU), reductive amination with aldehydes or ketones, or reaction with isothiocyanates to form thioureas. masterorganicchemistry.comnih.gov

This sequential modification strategy allows for the precise and controlled assembly of complex conjugates. For example, a therapeutic agent or a targeting ligand could first be attached to the hydroxyl group, followed by Fmoc deprotection and coupling of the entire construct to a peptide, protein, or other carrier molecule via the newly exposed amine. The ethylene glycol-like spacer inherent in the structure of this compound can also impart increased hydrophilicity and favorable pharmacokinetic properties to the final conjugate. broadpharm.com

A representative synthetic scheme for the derivatization of a related Fmoc-protected amino alcohol is presented below, illustrating the general principles that can be applied to this compound.

Interactive Data Table: Representative Derivatization of a Fmoc-Protected Amino Alcohol

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

| 1 | N-Fmoc-[2-(2-hydroxyethoxy)ethyl]carbamate | Bis-triazolide | Pyridine, Room Temperature, 1 hr | Derivatized conjugate | 85% | chemicalbook.com |

| 2 | Fmoc-protected conjugate | 20% Piperidine in DMF | Room Temperature | Deprotected amine conjugate | High | masterorganicchemistry.com |

The synthesis of structurally diverse analogues often leverages solid-phase synthesis techniques, particularly when incorporating this compound into peptides. nih.gov In this approach, the deprotected amine of the resin-bound peptide chain can be reacted with a derivative of this compound that has been pre-activated at its hydroxyl terminus. Alternatively, the deprotected amine of the linker itself can be used to initiate the growth of a peptide chain.

The versatility of this compound as a synthetic building block is further highlighted by its commercial availability as a PEG linker, often referred to as Fmoc-PEG2-alcohol. broadpharm.com This underscores its utility in modifying biomolecules to enhance properties such as solubility and bioavailability. The ability to introduce a defined, short PEG spacer with a protected amine for subsequent elaboration is a valuable tool in the field of bioconjugation and medicinal chemistry.

Applications of 2 2 Fmoc Aminoethylamino Ethanol in Cutting Edge Chemical Research

Contributions to Solid-Phase and Solution-Phase Peptide Synthesis (SPPS/LPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the utility of 2-(2-Fmoc-aminoethylamino)ethanol in peptide synthesis. This protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). chempep.comaltabioscience.com This orthogonality allows for the selective deprotection of the amine group without affecting acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). peptide.comnih.govpeptide.com SPPS, a technique pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. chempep.combachem.com The use of Fmoc-protected amino acids is a key feature of this methodology, which has become the preferred method for synthesizing peptides due to its efficiency and the mild conditions required. altabioscience.comnih.gov

While SPPS is the dominant method, solution-phase peptide synthesis (LPPS) remains relevant for large-scale industrial production. chempep.combachem.com In LPPS, peptide chains are elongated in a liquid solution. The choice of protecting groups, such as Fmoc, is critical for successful synthesis in both phases. bachem.com

Integration into Modified Peptide Backbones and Side Chains

The unique structure of this compound allows for its incorporation into both the backbone and side chains of peptides, leading to modified structures with novel properties. After the removal of the Fmoc group, the primary amine can be acylated with an activated amino acid, effectively extending the peptide chain. The terminal hydroxyl group can be further functionalized, for instance, by esterification or etherification, to introduce specific functionalities into the peptide side chain.

This capability is particularly valuable in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. For example, N-methylation of amino acids within a peptide sequence is a common strategy to enhance these properties. mdpi.com The integration of building blocks like this compound can facilitate the creation of such modified peptides.

Design of Linkers for Immobilized Peptide Synthesis

In solid-phase peptide synthesis, a linker molecule connects the growing peptide chain to the solid support, typically a resin. peptide.combachem.com The choice of linker is crucial as it determines the conditions under which the final peptide can be cleaved from the resin. This compound can be utilized in the design of specialized linkers. The hydroxyl group can be attached to the resin, while the deprotected amine serves as the starting point for peptide chain elongation. This allows for the synthesis of peptides with a C-terminal modification derived from the ethanolamine (B43304) portion of the linker.

Different resins are used depending on the desired C-terminal functional group of the peptide. For instance, Wang resin is used to produce peptides with a C-terminal carboxylic acid, while Rink amide resin is employed for peptides with a C-terminal amide. uci.edu The versatility of this compound allows for its adaptation to various resin and linker strategies.

Role in Peptide Nucleic Acid (PNA) Oligomerization

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units. figshare.comnih.gov This modification confers resistance to degradation by nucleases and proteases. nih.gov PNAs can bind to DNA and RNA with high affinity and sequence specificity, making them promising candidates for applications in antisense therapy and genetic diagnostics. nih.gov

The synthesis of PNA oligomers often utilizes Fmoc-protected monomers in a manner analogous to SPPS. figshare.comnih.govpnabio.com Specifically, N-[2-(Fmoc)aminoethyl]glycine is a key building block for the PNA backbone. figshare.comnih.govresearchgate.net Research has described the synthesis of various esters of N-[2-(Fmoc)aminoethyl]glycine, which are then used to create PNA monomers. figshare.comnih.govresearchgate.net These monomers, with their protected nucleobases, can be sequentially coupled to form PNA oligomers using Fmoc-mediated solid-phase synthesis. figshare.comnih.gov The development of efficient synthetic routes to these Fmoc-protected PNA backbones is crucial for advancing research into the properties and applications of PNA. nih.gov

Utility in Bioconjugation Chemistry and Chemical Biology Probe Development

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This technique is widely used to create novel reagents for research and therapeutic purposes. The bifunctional nature of this compound, with its protected amine and free hydroxyl group, makes it a valuable tool in this field.

Development of Cross-Linkers and Bifunctional Reagents for Biomolecules

Cross-linkers are reagents that contain two or more reactive groups capable of covalently bonding to functional groups on biomolecules, such as proteins. thermofisher.com These reagents are used to study protein-protein interactions, stabilize protein structures, and create antibody-drug conjugates. Cross-linkers can be classified as homobifunctional (containing identical reactive groups) or heterobifunctional (containing different reactive groups). thermofisher.com

This compound can serve as a precursor for the synthesis of heterobifunctional cross-linkers. chemimpex.comsigmaaldrich.com The hydroxyl group can be modified to introduce one type of reactive group, while the amine, after deprotection, can be reacted to introduce a second, different reactive group. This allows for the creation of cross-linkers with specific reactivity profiles, enabling the targeted conjugation of different biomolecules. nih.govchemimpex.com

Scaffolds for Fluorescent Probes and Affinity Ligands

Fluorescent probes and affinity ligands are essential tools in chemical biology for visualizing and isolating biomolecules of interest. This compound can serve as a scaffold for the construction of such probes. nih.gov The terminal hydroxyl group can be derivatized with a fluorescent dye or a high-affinity binding molecule. The protected amine provides a handle for attaching this functionalized scaffold to a peptide or other targeting moiety.

For example, a fluorescent probe could be synthesized by attaching a fluorophore to the hydroxyl group of this compound. After deprotection of the amine, the resulting molecule could be coupled to a peptide that specifically recognizes a particular protein. This would allow for the fluorescent labeling and visualization of that protein within a cell or tissue sample. Similarly, an affinity ligand could be created by attaching a molecule with high binding affinity for a specific target to the hydroxyl group, enabling the purification of that target from a complex mixture. nih.gov

Table of Research Findings

| Application Area | Specific Use of this compound or Related Structures | Key Research Finding | References |

|---|---|---|---|

| Peptide Synthesis | As an Fmoc-protected building block for modified peptides. | The Fmoc group provides orthogonal protection, crucial for the widely used Fmoc/tBu SPPS strategy. | chempep.comaltabioscience.compeptide.comnih.govpeptide.com |

| Peptide Nucleic Acid (PNA) Synthesis | As a precursor to the N-[2-(Fmoc)aminoethyl]glycine backbone. | Enables the Fmoc-mediated solid-phase synthesis of PNA oligomers, which are promising for antisense therapy. | figshare.comnih.govnih.govnih.govresearchgate.net |

| Bioconjugation | As a precursor for heterobifunctional cross-linkers. | Allows for the synthesis of reagents that can covalently link different biomolecules. | nih.govthermofisher.comchemimpex.comsigmaaldrich.com |

| Chemical Biology Probes | As a scaffold for fluorescent probes and affinity ligands. | Facilitates the creation of tools for visualizing and isolating specific biomolecules. | nih.gov |

Application in Supramolecular Chemistry and Self-Assembly Systems

The design of molecules that can spontaneously organize into larger, well-defined structures is a cornerstone of supramolecular chemistry. The this compound molecule possesses key features that make it a promising candidate for the construction of such systems. The driving force for the self-assembly of many peptide-based conjugates comes from the bulky, aromatic Fmoc group, which facilitates π-stacking and hydrophobic interactions. nih.gov

Building Blocks for Macrocyclic Structures and Host-Guest Systems

Macrocyclic compounds and the host-guest systems they form are crucial in areas like molecular recognition, sensing, and catalysis. nih.govnih.gov The structure of this compound is well-suited for creating such architectures. The rigid, hydrophobic Fmoc moiety provides a structural scaffold, while the flexible ethylamino-ethanol portion offers sites for hydrogen bonding and further chemical modification.

Research on Fmoc-modified amino acids demonstrates that these molecules can self-assemble into complex structures like hydrogels, driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid functionalities. nih.govnih.gov By analogy, this compound can be envisioned as a component in the formation of macrocycles. The presence of both a hydrogen-bond donor (secondary amine) and acceptor (hydroxyl group and amine) allows for intricate intermolecular interactions. These interactions, coupled with the stacking of Fmoc groups, could lead to the formation of ordered, cyclic assemblies. In such host-guest systems, the interior of a macrocyclic structure formed from this compound could provide a specific environment for binding smaller guest molecules. mdpi.com

Precursors for Polymeric and Dendritic Architectures

The development of complex polymeric and dendritic (tree-like) structures with tailored properties is a major focus of polymer chemistry. The multi-functional nature of this compound makes it an excellent candidate as a monomer unit for building these architectures. With three distinct functional groups—the Fmoc-protected primary amine, a secondary amine, and a primary hydroxyl group—it can be considered an A-B2 type building block, where 'A' and 'B' represent different types of reactive groups.

This trifunctionality allows for the controlled, step-wise synthesis of hyperbranched polymers or dendrimers. For example, the hydroxyl group could be reacted with a dicarboxylic acid chloride, while the secondary amine could react with an epoxide, leading to a branching point. The Fmoc-protected amine remains inert during these steps. At a desired stage of polymerization or after the dendritic structure is complete, the Fmoc group can be removed under mild basic conditions, revealing a primary amine. This newly exposed amine can then be used for further functionalization, such as attaching targeting ligands, drugs, or imaging agents, creating a highly functional, multi-purpose macromolecule.

Contributions to Material Science and Surface Functionalization

The ability to modify surfaces and create functional materials is critical for applications ranging from solid-phase synthesis to advanced diagnostics. The unique chemical handles on this compound make it a valuable tool in these fields.

Development of Functionalized Polymer Supports and Resins

Solid-phase synthesis, particularly of peptides and other oligomers, relies on functionalized polymer resins that act as a solid support. nih.gov Linkers are crucial molecules that connect the first building block to the resin. sigmaaldrich.com Wang resins, for instance, are standard supports for synthesizing peptide acids using the Fmoc strategy. rapp-polymere.com

The structure of this compound is highly suitable for creating novel functionalized resins. Its hydroxyl group can be used to anchor the molecule to a resin backbone, such as a chlorotrityl or Wang-type resin. sigmaaldrich.comnih.gov Once attached, the resin would feature the Fmoc-protected aminoethylamino moiety. The key advantage here is the selective deprotection of the Fmoc group, which exposes a primary amine on the resin surface. This amine can then serve as the starting point for the step-wise assembly of peptide chains or other complex organic molecules. This approach provides a stable linkage that can be manipulated for various synthetic strategies.

Table 1: Potential Reaction Sites of this compound for Resin Functionalization

| Functional Group | Potential Reaction for Resin Attachment | Subsequent Synthetic Step |

|---|---|---|

| Primary Amine | Protected by Fmoc group; inert during attachment. | Deprotection (e.g., with piperidine) to reveal a reactive primary amine for chain elongation. |

| Secondary Amine | Can be used for attachment to activated resins (e.g., N-hydroxysuccinimide esters). | Serves as a branch point or part of the linker structure. |

| Hydroxyl Group | Can be attached to chlorotrityl, Wang, or other hydroxyl-reactive resins. | Provides a stable ether linkage to the solid support. |

Surface Modification of Nanomaterials and Biosensors

The performance of nanomaterials in biological applications, such as biosensing and drug delivery, depends critically on their surface chemistry. nih.govrsc.org Modifying the surface of nanomaterials like gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles with specific functional molecules is essential to improve their biocompatibility and confer target-specific binding. mdpi.com

This compound is an ideal candidate for the controlled functionalization of such nanomaterials. The molecule can be attached to a nanoparticle surface through its secondary amine or hydroxyl group. For example, the amine can react with surfaces functionalized with N-hydroxysuccinimide (NHS) esters, a common strategy in bioconjugation. rsc.org

The most significant advantage of using this molecule is the presence of the Fmoc-protected primary amine. This group remains shielded during the initial surface attachment process. After the nanomaterial is successfully coated, the Fmoc group can be cleanly removed on the surface to expose a primary amine. mdpi.com This amine is then available for the highly specific, covalent attachment of biomolecules like antibodies, enzymes, or DNA strands. This two-step functionalization strategy allows for the creation of highly organized and functional surfaces, which is a key requirement for developing sensitive and selective biosensors. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Approaches to 2 2 Fmoc Aminoethylamino Ethanol and Its Reactivity

Conformational Analysis and Molecular Modeling of Aminoalcohol Scaffolds

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. For a flexible molecule like 2-(2-Fmoc-aminoethylamino)ethanol, which contains a bulky, rigid fluorenylmethoxycarbonyl (Fmoc) group attached to a pliable ethylamino-ethanol chain, conformational analysis is key to understanding its behavior. Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Aminoalcohol scaffolds are foundational structures in medicinal chemistry and materials science, serving as carriers for various functional groups. mdpi.com The spatial arrangement of these groups is dictated by the scaffold's conformational preferences. In the case of this compound, computational analysis would focus on the dihedral angles along the C-C and C-N bonds of the ethylamino-ethanol backbone. Density Functional Theory (DFT) studies on similar molecules, like protected dipeptides, have successfully characterized stable conformers by mapping the potential energy hypersurface. nih.gov Such studies reveal that intramolecular hydrogen bonding, for instance between the hydroxyl proton and the secondary amine nitrogen, can play a significant role in stabilizing certain conformations. The bulky Fmoc group imposes considerable steric constraints, limiting the accessible conformational space and influencing how the molecule interacts with other reagents or surfaces.

Key Conformational Features Investigated by Molecular Modeling:

Torsional Angles: Rotation around the single bonds of the ethylamino-ethanol chain.

Intramolecular Hydrogen Bonding: Potential interactions between the -OH group and the amine functionalities.

Solvent Effects: How the surrounding medium affects conformational stability, often modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions (mechanisms) and characterizing the high-energy transition states that govern reaction rates. For this compound, a primary reaction of interest is the cleavage (deprotection) of the Fmoc group, which is essential for subsequent derivatization at the primary amine.

The deprotection of the Fmoc group typically proceeds via a base-catalyzed β-elimination mechanism. mdpi.com Computational studies can model this process by calculating the energies of the reactants, intermediates, and products. The mechanism involves the abstraction of a proton from the C9 position of the fluorenyl ring by a base, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the base (e.g., piperidine). nih.gov Quantum chemical methods like DFT can be used to locate the transition state for this proton abstraction step, providing insights into the reaction's activation energy and how different bases influence the reaction efficiency.

The choice of base is critical for efficient and clean Fmoc deprotection. While piperidine (B6355638) is common, alternatives are used for sensitive substrates. Computational studies can help rationalize the selection of these reagents by comparing their calculated proton affinities and the stability of the resulting dibenzofulvene adducts.

| Reagent | Typical Concentration | Key Characteristics | Computational Insight |

|---|---|---|---|

| Piperidine | 20-50% in DMF | Standard, effective reagent. Acts as both a base and a nucleophilic scavenger for dibenzofulvene. mdpi.com | Modeling can determine the transition state energy for proton abstraction and the stability of the piperidine-DBF adduct. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Strong, non-nucleophilic base. Often used to reduce epimerization but requires a separate nucleophilic scavenger. | Calculations can quantify its high basicity (proton affinity) and model the reaction pathway, which avoids the formation of a direct adduct. |

| Morpholine (B109124) | 50% in DMF | Milder, less nucleophilic base than piperidine. Used for base-sensitive sequences. | Quantum studies can compare the activation barrier for deprotection with morpholine versus piperidine to quantify its "milder" nature. |

Prediction of Reactivity and Selectivity in Derivatization Reactions

This compound possesses multiple reactive sites: a primary alcohol, a secondary amine, and the Fmoc-protected primary amine. Computational chemistry allows for the prediction of how these sites will behave in various derivatization reactions, guiding synthetic strategies to achieve desired products.

Methods like DFT can be used to calculate molecular orbital energies (e.g., HOMO and LUMO) and atomic charges, which help predict sites susceptible to nucleophilic or electrophilic attack. For example, the oxygen of the alcohol and the nitrogen of the secondary amine are nucleophilic centers. Computational models can predict which site is more reactive towards a given electrophile (e.g., an acyl chloride or an alkyl halide) by calculating the activation energies for competing reaction pathways. This is crucial for achieving regioselectivity.

After the removal of the Fmoc group, a free primary amine is revealed, opening up further possibilities for derivatization. Predicting the relative reactivity of the primary amine, secondary amine, and alcohol is essential for controlled, stepwise synthesis. For instance, in the synthesis of more complex Fmoc-protected amino alcohols, various reagents and conditions are used to achieve specific transformations. nih.govniscpr.res.inresearchgate.net Computational models can screen potential reactions in silico before they are attempted in the lab, saving time and resources.

| Reactive Site | Potential Reaction | Typical Reagent | Predicted Outcome / Computational Focus |

|---|---|---|---|

| Primary Alcohol (-OH) | Esterification | Acyl chloride, Carboxylic acid (with coupling agent) | Calculation of activation energy to predict reaction feasibility; modeling steric hindrance from the Fmoc group. |

| Secondary Amine (-NH-) | Alkylation / Acylation | Alkyl halide / Acyl chloride | Prediction of nucleophilicity compared to the alcohol; analysis of competing reaction pathways. |

| Primary Amine (-NH₂) (Post-deprotection) | Amide Bond Formation | Activated carboxylic acid | Modeling the nucleophilic attack on the carbonyl carbon; comparing reactivity versus the secondary amine and alcohol. |

| Fmoc Group | Cleavage | Piperidine, DBU | Calculation of the transition state for the E1cB elimination mechanism. |

In Silico Design and Optimization of Novel Functional Derivatives

Beyond predicting the behavior of the existing molecule, computational methods are a cornerstone of in silico (computer-based) design of novel molecules with tailored properties. Using this compound as a starting scaffold, generative models and molecular docking simulations can be used to design and optimize new functional derivatives. nih.gov

The process often begins by defining a desired property, such as enhanced water solubility, the ability to chelate a specific metal ion, or binding affinity to a biological target. The scaffold of this compound can then be computationally modified. For example, the terminal hydroxyl group could be replaced with a carboxylate to improve water solubility, or a specific chelating moiety could be attached to the secondary amine. Generative molecular design models can explore a vast chemical space to propose new structures that retain the core scaffold but possess optimized properties. nih.gov

This in silico approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. It allows for the rational design of molecules for specific applications, from drug discovery to the development of new materials.

| Parent Scaffold | Modification | Proposed Derivative Structure (Conceptual) | Target Property / Application |

|---|---|---|---|

| This compound | Replace -OH with -COOH | Fmoc-NH-(CH₂)₂-NH-(CH₂)₂-COOH | Increased water solubility; linker for bioconjugation. |

| This compound | Attach a fluorescent dye to the secondary amine (post Fmoc-cleavage) | Dye-NH-(CH₂)₂-NH-(CH₂)₂-OH | Fluorescent probe for biological imaging. |

| This compound | Extend the carbon chain | Fmoc-NH-(CH₂)₂-NH-(CH₂)₄-OH | Modify linker length and flexibility for surface functionalization. |

| This compound | Introduce a chelating group (e.g., iminodiacetic acid) | Fmoc-NH-(CH₂)₂-N((CH₂)₂-OH)-CH₂COOH | Metal ion sequestration or use in affinity chromatography. |

Future Directions and Emerging Research Paradigms

Advancements in Sustainable and Green Synthesis of Complex Aminoalcohols

The synthesis of complex molecules like 2-(2-Fmoc-aminoethylamino)ethanol is increasingly being scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste and employing less hazardous substances. advancedchemtech.com A significant portion of the waste generated during syntheses involving Fmoc-protected compounds comes from the solvents used in coupling and deprotection steps, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research is actively exploring greener alternatives. For instance, propylene (B89431) carbonate has been demonstrated as a viable substitute for DCM and DMF in both solution- and solid-phase peptide synthesis. rsc.org

Another key area of development is the optimization of the Fmoc-deprotection step itself. biotage.com Strategies such as in situ Fmoc removal, where deprotection occurs in the same pot as the coupling reaction, can dramatically reduce solvent consumption by eliminating intermediate washing steps. peptide.comtandfonline.com These protocols are being refined to ensure complete removal of the Fmoc group without side reactions, for example, by using additives like 1% OxymaPure to aid in the removal of the deprotection agent, piperidine (B6355638). peptide.com

Furthermore, the broader field of amino alcohol synthesis is witnessing a shift towards biocatalysis. Engineered enzymatic cascades are being developed to convert diols into amino alcohols under mild, aqueous conditions, offering a highly selective and sustainable alternative to traditional chemical methods that often require high temperatures and pressures with metal catalysts. rsc.org Protecting-group-free syntheses are also emerging, which improve the atom economy of a reaction by avoiding the need to add and remove protecting groups. rsc.org These advancements could pave the way for more environmentally friendly production routes for complex aminoalcohols, including derivatives of this compound.

| Green Chemistry Approach | Key Features | Potential Impact on this compound Synthesis | Reference |

|---|---|---|---|

| Alternative Solvents | Replacement of hazardous solvents like DMF and DCM with greener options such as propylene carbonate or 2-MeTHF. | Reduces the environmental footprint and toxicity profile of the synthesis process. | rsc.orgbiotage.com |

| In Situ Fmoc Removal | Combining coupling and deprotection steps to minimize solvent-intensive washing procedures. Can save up to 75% of solvent. | Increases process efficiency and significantly cuts down on chemical waste. | peptide.comtandfonline.com |

| Enzymatic Synthesis | Use of engineered enzymes to produce amino alcohols from diols under mild, aqueous conditions. | Offers a highly selective and sustainable route, avoiding harsh reagents and conditions. | rsc.org |

| Protecting-Group-Free Synthesis | Direct conversion of unprotected amino alcohols, improving atom economy. | Simplifies the synthetic route and reduces the number of reaction steps and associated waste. | rsc.org |

Exploration of Novel Applications in Interdisciplinary Scientific Domains

The dual functionality of this compound makes it an attractive candidate for a range of applications beyond its traditional use in peptide synthesis. Amino alcohols are recognized as crucial building blocks for a vast number of biologically active molecules and natural products. alfa-chemistry.comnih.gov The presence of both an amine and an alcohol group allows for diverse chemical modifications, opening doors to new applications in medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, amino alcohol derivatives are being investigated for their potential antimicrobial and antifungal properties. alfa-chemistry.com Furthermore, the core structure can be incorporated into larger molecules to modulate their physicochemical properties. alfa-chemistry.com The field of asymmetric catalysis also heavily relies on chiral amino alcohols as ligands for metal catalysts, directing the stereochemical outcome of reactions. alfa-chemistry.com

In the realm of materials science, amino alcohols can be used to functionalize surfaces and nanoparticles. For example, aminoalcohol-based quinoxaline (B1680401) derivatives have been used to functionalize gold nanoparticles for targeted delivery to cancer cells. rsc.org The hydroxyl group of this compound could be used to attach it to a surface, while the Fmoc-protected amine provides a handle for further modification after deprotection. This could be employed in the development of novel biosensors or functionalized porous polymers for applications like wastewater treatment. rsc.org The inherent ability of amino alcohols to act as emulsifiers and corrosion inhibitors also suggests potential industrial applications. alfa-chemistry.com

Integration into Automated Chemical Synthesis Platforms

The demand for rapid synthesis of chemical libraries for drug discovery and other research purposes has driven the development of automated synthesis platforms. chemspeed.comnih.gov Solid-phase peptide synthesis (SPPS) is a prime example of a process that has been successfully automated, with Fmoc chemistry being the most commonly used strategy due to its mild deprotection conditions. beilstein-journals.orgfrontiersin.org The structure of this compound is well-suited for integration into these automated SPPS workflows. formulationbio.com

Automated synthesizers allow for the precise, repeated cycles of deprotection, coupling, and washing required for building up peptide chains or other polymers on a solid support. formulationbio.comttu.ee By attaching this compound to a resin via its hydroxyl group, the Fmoc-protected amine becomes available for chain extension. This allows for the automated assembly of molecules with a terminal amino alcohol functionality upon cleavage from the resin.

The development of high-throughput synthesis platforms enables the parallel synthesis of a large number of different compounds. chemspeed.com Incorporating bifunctional building blocks like this compound into these platforms would allow for the rapid generation of libraries of complex molecules with diverse functionalities for screening in drug discovery and materials science. Research is ongoing to further enhance the capabilities of these automated systems, including the use of microwave assistance to accelerate reaction times and the development of new resins and linkers. acs.orgnih.gov

| Platform/Technology | Principle of Operation | Relevance to this compound | Reference |

|---|---|---|---|

| Automated SPPS | Automated cycles of coupling, washing, and deprotection of amino acids on a solid support. | Allows for the efficient, automated incorporation of the compound into peptide-like structures. | beilstein-journals.orgformulationbio.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions in SPPS. | Can significantly reduce the time required for synthesis cycles involving the compound. | acs.orgresearchgate.net |

| High-Throughput Synthesis | Parallel synthesis of large libraries of compounds in a multi-well format. | Enables the rapid generation of diverse molecules based on the this compound scaffold for screening. | chemspeed.com |

Design of Highly Specialized Bifunctional Scaffolds for Precision Applications

Bifunctional molecules are at the forefront of modern chemical biology and drug discovery, enabling novel therapeutic modalities that go beyond simple target inhibition. wuxibiology.com These molecules often consist of two different functional heads connected by a linker, allowing them to simultaneously interact with two different biological targets. bldpharm.comnih.gov The structure of this compound makes it an ideal starting point for the design of such highly specialized bifunctional scaffolds.

After deprotection of the Fmoc group, the two primary amines and the hydroxyl group can be selectively functionalized to create a wide array of new molecules. This modularity is key to developing compounds for precision applications. For example, in the field of proteomics, Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. bldpharm.com The this compound core could serve as the central linker in a PROTAC, with one end modified to bind to the protein of interest and the other to the E3 ligase.

The design of these scaffolds is a multidisciplinary effort, often involving computational modeling to predict the spatial arrangement of the functional groups. rsc.orgacs.org The goal is to create a rigid yet adaptable scaffold that presents the binding motifs in the optimal orientation for their intended function. acs.org This approach is not limited to drug discovery; bifunctional scaffolds are also being designed for applications in catalysis, molecular recognition, and the development of advanced materials. nih.govacs.org The versatility of the this compound backbone provides a rich platform for the future design of these precision molecular tools.

Q & A

Q. What are the standard synthetic routes for 2-(2-Fmoc-aminoethylamino)ethanol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves Fmoc-protection of aminoethanol derivatives. A common approach is to react 2-aminoethanol with Fmoc chloride in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., sodium bicarbonate). For optimization:

- Temperature : Maintain 0–5°C during Fmoc protection to minimize side reactions like oligomerization .

- Stoichiometry : Use a 1.1:1 molar ratio of Fmoc chloride to amine to ensure complete protection while avoiding excess reagent .

- Workup : Extract unreacted reagents with ethyl acetate and purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to achieve >95% purity .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Methodological Answer: Purity is validated using:

- HPLC : C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA); retention time consistency confirms identity .

- NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and absence of unreacted amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should match the theoretical molecular ion ([M+H]⁺ = 353.4 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts from this compound synthesis?

Methodological Answer: Byproduct analysis requires a multi-technique approach:

- LC-MS : Identify low-abundance impurities (e.g., Fmoc-deprotected species or dimerized products) via high-resolution mass spectrometry .

- 2D NMR : Use HSQC or COSY to assign ambiguous peaks caused by overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for ethylene glycol moieties) .

- Comparative Synthesis : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate and characterize byproducts systematically .

Q. What strategies improve the stability of this compound under different storage conditions?

Methodological Answer: Stability is influenced by:

- Temperature : Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis; room temperature storage in dry environments reduces freezing-thawing stress .

- Light Exposure : Use amber vials to protect the Fmoc group from UV-induced degradation .

- Moisture Control : Add molecular sieves (3Å) to stock solutions to absorb residual water, which accelerates deprotection .

Q. How can this compound be integrated into novel bioconjugation strategies, such as quantum dot labeling or DNA detection?

Methodological Answer: The amino and hydroxyl groups enable dual functionalization:

- Quantum Dot Labeling : Conjugate the amino group to carboxylated QDs via EDC/NHS chemistry. Use the hydroxyl group for further PEGylation to enhance biocompatibility .

- DNA Detection : Synthesize ethylene glycol-based polymers by reacting the hydroxyl group with chloroethyl ether derivatives (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol), creating water-soluble scaffolds for DNA hybridization assays .

- Validation : Confirm conjugation efficiency via fluorescence quenching assays (for QDs) or gel electrophoresis (for DNA-polymer complexes) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in reaction yields reported across literature?

Methodological Answer:

- Variable Screening : Use a factorial design to test critical variables (e.g., solvent polarity, base strength, reaction time). For example, DMF may yield higher conversions than THF due to better solubility of Fmoc intermediates .

- In Situ Monitoring : Employ FTIR to track the disappearance of the amine peak (~3350 cm⁻¹) and emergence of the Fmoc carbonyl peak (~1700 cm⁻¹) .

- Reproducibility : Replicate literature protocols exactly, then incrementally adjust one parameter (e.g., temperature) to isolate yield-limiting factors .

Q. What advanced computational tools can predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT Calculations : Model transition states for Fmoc deprotection under acidic conditions to identify stabilizing interactions (e.g., hydrogen bonding with ethanolamine) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. chloroform) on conformational flexibility, which impacts reaction rates .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives (e.g., Fmoc-aminoethylamino-propanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.